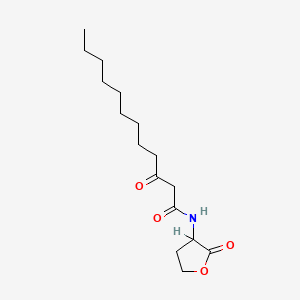

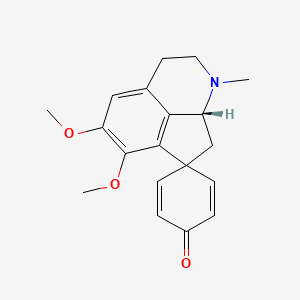

![molecular formula C21H19N3O3S2 B1678331 N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide CAS No. 817635-93-1](/img/structure/B1678331.png)

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide

Vue d'ensemble

Description

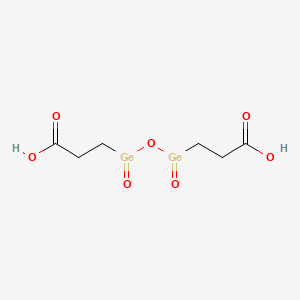

“N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide” is a compound with the molecular formula C21H19N3O3S2 . It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .

Synthesis Analysis

The synthesis of a similar compound, N-(4-(1H-benzo[d]imidazole-2-yl)phenyl)-3-benzoyl thiourea, was reported in a study . The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure . The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction .Molecular Structure Analysis

The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction . The structure was further examined by Hirshfeld surface analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include the reaction of an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H19N3O3S2 and an average mass of 425.524 Da . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors

Compounds with the structure of N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide have been synthesized as potent inhibitors of human carbonic anhydrase (hCA) I and II, which are important for their potential applications in treating conditions like glaucoma. One study highlighted derivatives of this compound demonstrating selective and promising inhibitory effects against the hCA II isoenzyme, suggesting their potential as lead compounds for further investigation to alleviate symptoms of glaucoma (Tuğrak et al., 2020).

Antimicrobial and Antipathogenic Activities

Research has explored the synthesis of benzamide derivatives, including N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide, for their potential antimicrobial activities. These compounds have shown significant inhibitory effects against various bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents with antibiofilm properties. The presence of specific substituents on the phenyl ring of the thiourea moiety was correlated with enhanced anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Corrosion Inhibition

These compounds have also been studied for their corrosion inhibition properties. For instance, their efficacy in preventing corrosion of carbon steel in acidic environments has been demonstrated through electrochemical techniques. The adsorption of these compounds on metal surfaces follows the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors (Esmaeili et al., 2016).

Anticancer Activity

Moreover, derivatives of N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide have been synthesized and evaluated for their anticancer activities. Studies have identified specific derivatives with potent effects against various cancer cell lines, including breast and cervical cancer cells. These findings highlight the potential of these compounds in developing new anticancer drugs (Gaikwad, 2017).

Orientations Futures

Mécanisme D'action

Target of Action

PU 23, also known as N-[[[4-[[(Phenylmethyl)amino]sulfonyl]phenyl]amino]thioxomethyl]benzamide or N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide, is primarily an inhibitor of the multidrug-resistant protein 4 (MRP4) . MRP4 is a protein that plays a significant role in drug resistance, particularly in the context of cancer treatment .

Mode of Action

PU 23 interacts with MRP4, inhibiting its function and thereby reducing resistance to certain anticancer agents . This interaction can potentially enhance the efficacy of these agents, making them more effective in combating cancer cells .

Biochemical Pathways

It is known that mrp4 is involved in the transport of various endogenous and exogenous substances across cellular membranes . By inhibiting MRP4, PU 23 could potentially affect these transport processes, thereby influencing various biochemical pathways.

Pharmacokinetics

The compound’s ability to inhibit mrp4 suggests that it could potentially influence the absorption, distribution, metabolism, and excretion (adme) of drugs that are substrates of this protein .

Result of Action

The primary molecular effect of PU 23 is the inhibition of MRP4, which can lead to increased sensitivity of cancer cells to certain anticancer agents . On a cellular level, this could result in enhanced cytotoxicity of these agents, potentially leading to increased cell death in cancerous tissues .

Action Environment

The efficacy and stability of PU 23 could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s stability and its ability to interact with MRP4 . Additionally, the presence of other substances that are substrates or inhibitors of MRP4 could potentially influence the action of PU 23 .

Propriétés

IUPAC Name |

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c25-20(17-9-5-2-6-10-17)24-21(28)23-18-11-13-19(14-12-18)29(26,27)22-15-16-7-3-1-4-8-16/h1-14,22H,15H2,(H2,23,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIRRFWVFHEXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

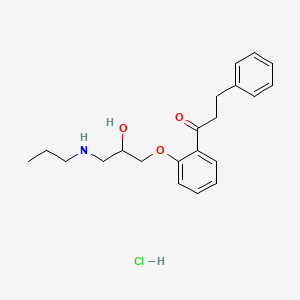

![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)